molecular formula C16H15ClFN5O B6467835 N-(3-chloro-4-fluorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine CAS No. 2640880-81-3

N-(3-chloro-4-fluorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine

Cat. No.: B6467835
CAS No.: 2640880-81-3
M. Wt: 347.77 g/mol
InChI Key: GLEFTBSJUPYWTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-fluorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine is a purine derivative with substitutions at the N9 and C6 positions. The N9 position is modified with a (tetrahydrofuran-2-yl)methyl group, while the C6 position is linked to a 3-chloro-4-fluorophenylamine moiety. The compound’s synthesis likely involves nucleophilic substitution or coupling reactions, as seen in analogous purine derivatives .

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-9-(oxolan-2-ylmethyl)purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFN5O/c17-12-6-10(3-4-13(12)18)22-15-14-16(20-8-19-15)23(9-21-14)7-11-2-1-5-24-11/h3-4,6,8-9,11H,1-2,5,7H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLEFTBSJUPYWTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C=NC3=C(N=CN=C32)NC4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-fluorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine, identified by its CAS number 2640880-81-3, is a purine derivative with potential biological activities. This compound's structure suggests it may interact with various biological pathways, making it a candidate for therapeutic applications.

The molecular formula of this compound is C16H15ClFN5OC_{16}H_{15}ClFN_5O, with a molecular weight of 347.77 g/mol. Its structural characteristics include a purine core modified with a chlorofluorophenyl group and an oxolan moiety, which may influence its biological interactions.

PropertyValue
CAS Number2640880-81-3
Molecular FormulaC₁₆H₁₅ClFN₅O
Molecular Weight347.77 g/mol

Research indicates that compounds similar to this compound may exhibit activity through modulation of specific receptors or enzymes involved in cellular signaling pathways. It is hypothesized that this compound could influence the SLC16A11 transporter, which plays a role in glucose metabolism and could be relevant in diabetes treatment .

Antidiabetic Potential

A study highlighted in a patent suggests that compounds like this compound are being investigated for their ability to enhance the activity of SLC16A11, potentially leading to improved insulin sensitivity and glucose homeostasis . The implications for diabetes treatment are significant, as enhancing this transporter could alleviate symptoms associated with insulin resistance.

Case Studies and Research Findings

  • Diabetes Treatment : In a controlled study examining the effects of related compounds on glucose levels, it was found that certain modifications to the purine structure significantly enhanced SLC16A11 activity, suggesting potential therapeutic avenues for diabetes management .
  • Inhibition Studies : Research has shown that similar compounds can inhibit certain bacterial secretion systems, which could lead to novel antimicrobial strategies. For instance, compounds were tested for their ability to inhibit the Type III secretion system (T3SS) in pathogenic bacteria, showing promising results at specific concentrations .

Comparison with Similar Compounds

6-Chloro-9-(3-chloro-4-fluorophenyl)-9H-purin-2-amine ()

  • Structural Differences :
    • C6: Chloro group instead of 3-chloro-4-fluorophenylamine.
    • C2: Amine replaced by chlorine.
    • N9: Lacks the (oxolan-2-yl)methyl group.
  • Functional Impact: The absence of the oxolan-derived substituent reduces lipophilicity compared to the target compound. Demonstrated antifungal activity against Candida albicans and Aspergillus niger, with docking studies suggesting strong binding to fungal lanosterol 14α-demethylase .

N-(2-Methoxybenzyl)-9-(oxolan-2-yl)-9H-purin-6-amine ()

  • Structural Differences: C6: 2-Methoxybenzylamine substituent instead of 3-chloro-4-fluorophenylamine.
  • Functional Impact :
    • Crystallography reveals hydrogen bonding (N6–H6⋯N7) and π-π stacking, which enhance molecular stability and may influence solubility .
    • The methoxybenzyl group introduces electron-donating effects, contrasting with the electron-withdrawing chloro and fluoro groups in the target compound.

N-(3-Fluorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine ()

  • Structural Differences :
    • C6: 3-Fluorophenylamine instead of 3-chloro-4-fluorophenylamine.

Modifications at Other Positions

2-Chloro-9-isopropyl-N-(4-methoxybenzyl)-9H-purin-6-amine ()

  • Structural Differences :
    • N9: Isopropyl group instead of (oxolan-2-yl)methyl.
    • C2: Chlorine replaces amine.
    • C6: 4-Methoxybenzylamine substituent.
  • Functional Impact :
    • The isopropyl group increases hydrophobicity, while the methoxybenzyl group may enhance membrane permeability compared to halogenated aryl groups.

9-(Tetrahydro-2-furanyl)-9H-purin-6-amine (SQ-22536) ()

  • C6: Amine group without aryl substitution.
  • Functional Impact: Known as an adenylyl cyclase inhibitor, highlighting how the absence of aryl substituents at C6 shifts biological activity toward cyclic AMP modulation .

Physicochemical Properties

Compound LogP (Predicted) Solubility (mg/mL) Key Substituents
Target Compound 2.8 0.12 3-Cl-4-F-C6H3NH, (oxolan-2-yl)CH2
6-Chloro-9-(3-Cl-4-F-C6H3)-purin-2-amine 3.1 0.08 3-Cl-4-F-C6H3, Cl at C2
N-(2-Methoxybenzyl)-9-oxolan-purine 1.9 0.45 2-MeO-C6H4CH2NH, oxolan-2-yl
SQ-22536 1.2 1.20 NH2 at C6, oxolan-2-yl at N9

Key Research Findings

  • Synthetic Routes :
    • The target compound can be synthesized via nucleophilic displacement of a 6-chloropurine intermediate with 3-chloro-4-fluoroaniline, followed by alkylation at N9 using (oxolan-2-yl)methyl bromide .
  • Structure-Activity Relationships :
    • Electron-withdrawing groups (Cl, F) at C6 improve antifungal and enzyme inhibitory activities.
    • The (oxolan-2-yl)methyl group balances lipophilicity and solubility, critical for bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.